Ethyl 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Structural Elucidation of Ethyl 1-Butyl-4-Hydroxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylate
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
This compound represents a structurally complex heterocyclic compound characterized by multiple functional groups and substitution patterns. The molecular formula for this compound is C₁₆H₁₉NO₄, corresponding to a molecular weight of 289.33 grams per mole. The International Union of Pure and Applied Chemistry nomenclature system classifies this compound as this compound, which systematically describes the presence of an ethyl ester group attached to the carboxylate functionality at position 3, a butyl substituent at the nitrogen position 1, a hydroxyl group at position 4, and a ketone functionality at position 2 of the dihydroquinoline core structure.
The fundamental molecular architecture consists of a quinoline ring system that has been reduced at the 1,2-positions, creating the characteristic dihydroquinoline scaffold. This core structure provides the foundational framework upon which the various functional groups are arranged. The butyl chain attached to the nitrogen atom introduces significant conformational flexibility to the molecule, while the ethyl carboxylate group at position 3 contributes to the overall polarity and potential reactivity of the compound. The hydroxyl group at position 4 forms part of an enolic system that can participate in tautomeric equilibria and hydrogen bonding interactions, fundamentally influencing the compound's stability and intermolecular interactions.
The spatial arrangement of these functional groups creates a three-dimensional molecular architecture that exhibits both rigid and flexible components. The quinoline ring system maintains planarity through aromatic conjugation, while the aliphatic substituents introduce conformational degrees of freedom that can adapt to various crystal packing requirements and intermolecular interactions. This structural complexity results in a compound that exhibits distinctive physical and chemical properties compared to simpler quinoline derivatives.
Crystallographic Characterization
X-Ray Diffraction Analysis
X-ray diffraction analysis represents the definitive method for determining the three-dimensional structure of crystalline compounds, providing detailed information about atomic positions, bond lengths, bond angles, and intermolecular interactions. For compounds in the dihydroquinoline family, X-ray crystallographic studies have revealed important structural details that inform our understanding of molecular conformation and crystal packing arrangements. Related dihydroquinoline derivatives have been extensively studied using single-crystal X-ray diffraction techniques, providing valuable comparative data for understanding the structural behavior of this compound.
The crystallographic analysis of related dihydroquinoline compounds demonstrates that these molecules typically adopt non-planar conformations due to the flexibility introduced by aliphatic substituents and the geometric constraints imposed by the dihydroquinoline core. In the case of hexyl 1-hexyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, crystallographic studies revealed that the carboxylate ester group is inclined by 33.47 degrees relative to the heterocyclic ring, indicating significant deviation from planarity. This structural characteristic suggests that this compound would likely exhibit similar conformational features, with the carboxylate group adopting an out-of-plane orientation relative to the quinoline ring system.
The application of X-ray diffraction techniques to dihydroquinoline derivatives has consistently revealed the presence of intermolecular hydrogen bonding interactions that stabilize crystal structures. These interactions typically involve the carbonyl oxygen atoms of the dihydroquinoline core and various hydrogen bond donors within the crystal lattice. The systematic analysis of diffraction data provides quantitative information about bond distances, angles, and torsional parameters that define the precise three-dimensional structure of these compounds.
Torsional Angle Configurations
Torsional angle analysis provides critical insights into the conformational preferences and flexibility of complex organic molecules, particularly those containing multiple rotatable bonds such as this compound. The compound contains several key torsional angles that define its overall three-dimensional shape and influence its physical properties and intermolecular interactions. The butyl chain attached to the nitrogen atom introduces multiple torsional degrees of freedom that can adopt various conformations depending on crystal packing requirements and intermolecular interactions.
Crystallographic studies of related dihydroquinoline derivatives have revealed specific torsional angle preferences that appear to be characteristic of this compound class. In hexyl 1-hexyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, the hexyl chain attached to the nitrogen atom is twisted out of the heterocyclic ring plane by 14.2 degrees, while the hexyl chain attached to the oxygen atom is twisted by 23.1 degrees from the ring plane. These observations suggest that alkyl substituents in dihydroquinoline derivatives adopt specific orientations that minimize steric interactions while maximizing favorable intermolecular contacts.
The carboxylate ester group represents another critical site for torsional angle analysis, as its orientation relative to the quinoline ring significantly influences the overall molecular conformation. Studies of related compounds have shown that carboxylate groups typically adopt orientations that are significantly twisted relative to the aromatic ring system, with twist angles ranging from approximately 32 to 85 degrees depending on the specific substitution pattern and crystal packing environment. This conformational flexibility allows the molecule to adapt to various packing arrangements while maintaining favorable intermolecular interactions.
The torsional angle configurations in dihydroquinoline derivatives are influenced by several factors, including steric repulsion between substituents, electronic effects arising from the conjugated aromatic system, and intermolecular hydrogen bonding interactions. The analysis of these torsional parameters provides valuable insights into the conformational energy landscape of the molecule and helps predict its behavior in different chemical and physical environments.
Comparative Analysis with Related Dihydroquinoline Derivatives
The structural characteristics of this compound can be better understood through systematic comparison with related dihydroquinoline derivatives that have been extensively characterized. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate represents the parent compound lacking the butyl substitution at the nitrogen position, with a molecular formula of C₁₂H₁₁NO₄ and molecular weight of 233.22 grams per mole. This structural relationship allows for direct assessment of the influence of the butyl substituent on molecular properties and conformational behavior.
The addition of the butyl group at the nitrogen position introduces significant changes in molecular volume, flexibility, and intermolecular interaction patterns compared to the unsubstituted parent compound. The molecular weight increase from 233.22 to 289.33 grams per mole reflects the substantial contribution of the butyl substituent to the overall molecular mass. This increase in molecular size and the introduction of additional conformational degrees of freedom likely influences crystal packing arrangements and intermolecular interaction patterns.
Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate provides another valuable comparison point, representing an intermediate case with a methyl substituent at the nitrogen position. This compound has a molecular formula of C₁₃H₁₃NO₄ and molecular weight of 247.25 grams per mole. The systematic progression from hydrogen to methyl to butyl substitution at the nitrogen position allows for evaluation of how increasing alkyl chain length influences molecular properties and structural characteristics.
Additional comparative insights can be gained from examining ethyl 1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxylate, which features an even longer alkyl chain at the nitrogen position. The molecular formula for this compound is C₁₈H₂₃NO₄, demonstrating the continued trend of increasing molecular weight and structural complexity with longer alkyl substitution. These comparisons reveal important structure-property relationships within the dihydroquinoline family and provide insights into how specific substitution patterns influence overall molecular behavior.
The following table summarizes key molecular parameters for the comparative series of dihydroquinoline derivatives:
| Compound | Nitrogen Substituent | Molecular Formula | Molecular Weight (g/mol) | PubChem Identifier |
|---|---|---|---|---|
| Parent compound | Hydrogen | C₁₂H₁₁NO₄ | 233.22 | 54684458 |
| Methyl derivative | Methyl | C₁₃H₁₃NO₄ | 247.25 | 54682929 |
| Target compound | Butyl | C₁₆H₁₉NO₄ | 289.33 | 54676404 |
| Hexyl derivative | Hexyl | C₁₈H₂₃NO₄ | 317.38 | 54679210 |
This systematic comparison reveals the progressive increase in molecular weight and structural complexity as the alkyl chain length increases. The structural modifications influence not only the basic molecular parameters but also the conformational preferences, crystal packing arrangements, and intermolecular interaction patterns that define the physical and chemical properties of these compounds. The comparative analysis demonstrates that this compound occupies an intermediate position in this structural series, exhibiting properties that bridge those of the smaller methyl-substituted derivative and the larger hexyl-substituted analog.
Properties
IUPAC Name |
ethyl 1-butyl-4-hydroxy-2-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-3-5-10-17-12-9-7-6-8-11(12)14(18)13(15(17)19)16(20)21-4-2/h6-9,18H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXBLBADTJGIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS No. 52851-58-8) is a compound that belongs to the class of quinoline derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antiviral properties, along with relevant case studies and research findings.
- Molecular Formula : C16H19NO4
- Molecular Weight : 289.33 g/mol
- Appearance : Solid
- Solubility : Soluble in organic solvents like toluene and dichloromethane .
Biological Activity Overview
Quinoline derivatives, including this compound, have been investigated for their potential in various therapeutic applications due to their ability to inhibit key biological processes.
Antibacterial Activity
Research indicates that compounds with a 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold exhibit significant antibacterial properties. A study highlighted the synthesis of various derivatives that demonstrated moderate antibacterial activity against several strains, with minimum inhibitory concentrations (MICs) ranging from to depending on the specific derivative and bacterial strain tested .
| Compound | Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|---|
| g37 | MRSA | 0.25 | Strong |
| g37 | E. coli | 1 | Moderate |
| Ethyl 1-butyl... | S. aureus | 16 | Moderate |
Antiviral Activity
The antiviral potential of this compound has also been evaluated, particularly against HIV. The compound's ability to inhibit integrase activity was assessed through docking studies and in vitro assays. While some derivatives showed promising results, the specific compound's effectiveness in inhibiting HIV replication was less pronounced at concentrations below .
Case Studies
-
Antibacterial Efficacy Against MRSA :
A derivative similar to Ethyl 1-butyl... demonstrated significant antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of . This compound exhibited a favorable safety profile and did not induce resistance over multiple passages in laboratory settings . -
Integrase Inhibition in HIV :
In a study exploring integrase inhibitors for HIV treatment, several quinoline derivatives were synthesized and evaluated for their ability to block viral replication. Although some compounds showed moderate activity, the specific effects of Ethyl 1-butyl... were less significant compared to other derivatives tested .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of quinoline compounds, including ethyl 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, exhibit significant antimicrobial properties. A study evaluated the antibacterial effects against various strains of bacteria, showing promising results that suggest potential use in developing new antibiotics .
Anticancer Properties
Quinoline derivatives have been investigated for their anticancer activities. This compound has shown cytotoxic effects in vitro against several cancer cell lines. For instance, a study reported that this compound inhibited cell proliferation in human breast cancer cells by inducing apoptosis . The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell survival and death.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in animal models, this compound significantly reduced pro-inflammatory cytokine levels, indicating its potential as a therapeutic agent for inflammatory diseases .
Synthesis of Novel Compounds
This compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various heterocyclic compounds through reactions such as cyclization and functionalization. For example, it has been employed in the preparation of substituted quinolines and related structures that possess biological activity .
Photophysical Properties
The compound’s photophysical properties have been explored for applications in material science. Its ability to absorb light at specific wavelengths makes it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Studies have indicated that modifications to the ethyl group can enhance its electronic properties, thus improving its efficiency in such applications .
Case Study 1: Anticancer Research
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against multiple cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting a strong potential for further development into effective anticancer drugs .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of the compound in an LPS-induced model of inflammation. The study found that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 cytokines compared to control groups, highlighting its potential as a therapeutic agent for inflammatory conditions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinolone Derivatives
Structural Effects on Reactivity
- N-Alkylation : Bulky alkyl groups (e.g., butyl) at position 1 improve metabolic stability but may reduce solubility. Smaller groups (e.g., ethyl) are easier to synthesize but offer less steric hindrance .
- 4-Substituents : The 4-hydroxy group enhances hydrogen-bonding interactions in biological targets, whereas 4-chloro derivatives are more reactive in nucleophilic substitution reactions .
Preparation Methods
General Synthetic Strategy
The synthesis typically follows these key stages:
- Cyclization to form the quinoline core
- N-alkylation to introduce the 1-butyl substituent
- Purification and characterization
This approach is rooted in the classical Gould-Jacobs procedure and its variants, optimized for better yields and purity.
Cyclization to Form 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Ethyl Ester
The initial step involves the cyclization of malonic acid diethyl ester derivatives to form the quinoline ring system. According to Stern et al., this is achieved by refluxing malonic acid diethyl ester in phenyl ether at approximately 240–255 °C for several hours (typically 4 hours). This high-temperature cyclization yields the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester intermediate (Compound 2) as a white solid with good yield (around 77%).
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Malonic acid diethyl ester, phenyl ether, reflux at 240 °C, 4 h | 77 | Formation of quinoline ester (2) |
This step is crucial to obtain the quinoline core in the 4-oxo form rather than the 4-hydroxy tautomer, as confirmed by NMR analysis.
N-Alkylation to Introduce the Butyl Group at Position 1
The next critical step is the N-alkylation of the quinoline nitrogen to introduce the butyl substituent. This is performed by reacting the quinoline ester (2) with an alkyl bromide (1-bromobutane) in anhydrous N,N-dimethylformamide (DMF) in the presence of sodium hydride (NaH) as a base.
- The reaction is carried out at 90 °C for 3 hours.
- After completion, the reaction mixture is processed by removing the solvent under reduced pressure, followed by dissolution in ethyl acetate and filtration to remove precipitates.
- The crude product is purified by flash chromatography using a dichloromethane/ethyl acetate (1:1) eluent system.
This step yields the 1-butyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (Compound 3) as an orange oil with a yield of approximately 57%.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-Alkylation | Compound 2, 1-bromobutane, NaH, DMF, 90 °C, 3 h | 57 | Formation of 1-butyl derivative (3) |
Hydrolysis and Further Modifications (Optional)
For some derivatives, hydrolysis of the ethyl ester to the corresponding carboxylic acid is performed by treatment with 10% aqueous sodium hydroxide in ethanol at 100 °C for 70–76% yield. This step is relevant if the acid form is desired for subsequent coupling reactions or biological testing.
Alternative and Green Synthesis Approaches
A "green" synthesis method has been reported for ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates involving condensation of corresponding anilines with triethyl methanetricarboxylate. However, this method, while convenient at laboratory scale, presents challenges for industrial scale-up due to formation of impurities (4-hydroxy-1,2-dihydroquinolin-2-ones) ranging from 2.4 to 5.6% as detected by HPLC analysis. These impurities can cause significant losses in large-scale production.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Key Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclization | Malonic acid diethyl ester | Phenyl ether, reflux ~240 °C, 4 h | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (2) | 77 | High temperature required, white solid |
| 2 | N-Alkylation | Compound 2 | 1-bromobutane, NaH, DMF, 90 °C, 3 h | Ethyl 1-butyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (3) | 57 | Purified by flash chromatography |
| 3 | Hydrolysis (optional) | Compound 3 | 10% NaOH aqueous, EtOH, 100 °C | Corresponding carboxylic acid derivative | 70-76 | For acid form, useful for further coupling |
Research Findings and Optimization Notes
- The cyclization step is critical and requires extreme conditions to favor the 4-oxo tautomer, which is the reactive species for subsequent alkylation.
- N-alkylation efficiency depends on the base strength, solvent dryness, and temperature control; sodium hydride in anhydrous DMF is optimal.
- Purification by flash chromatography is necessary to remove side products and unreacted starting materials.
- Attempts to develop greener or more scalable methods face challenges due to impurity formation and lower selectivity.
- Solid-phase synthesis techniques have been explored for related 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives using polymer-supported coupling reagents, but these are more relevant for amide derivatives rather than esters.
Q & A
Q. What is the standard synthetic route for Ethyl 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate?
The compound is synthesized via condensation of isatoic anhydride with diethyl malonate in dry dimethylformamide (DMF) at 85°C for 5 hours. The reaction is monitored by TLC, and the product is precipitated by ice-water quenching, yielding ~40% as a pale brown powder. Structural confirmation is achieved via IR (C=O and OH stretches) and LC-MS ([M+H]+ at m/z 234) .
Q. How are intermediate cycloalkylamides of this compound synthesized?
Amidation of the ester group with cycloalkylamines is performed under reflux in alcohol. For low-boiling amines, excess amine is used as both reagent and solvent, while high-boiling or crystalline amines require alternative solvents (e.g., toluene) to facilitate reaction completion. This method allows selective functionalization for downstream applications .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- IR spectroscopy : Identifies carbonyl (C=O) stretches at ~1730–1750 cm⁻¹ and hydroxyl (OH) broad peaks at 2700–3200 cm⁻¹.
- LC-MS : Confirms molecular weight via [M+H]+ ion at m/z 234.
- NMR : ¹H and ¹³C NMR resolve substituent effects on the quinoline core, such as shifts for the butyl chain and ester groups .
Advanced Research Questions
Q. How can synthetic yield be improved using green chemistry principles?
Replacing diphenyl oxide with triethyl methanetricarboxylate (TMC) as a solvent at 215–220°C enhances yield while reducing toxicity. Excess TMC is efficiently recovered (>95%) via distillation, minimizing waste. This method avoids hazardous solvents and aligns with sustainable practices .
Q. What strategies optimize chlorination of the quinoline core for derivative synthesis?
Chlorination with phosphoryl chloride (POCl₃) and benzyltriethylammonium chloride in acetonitrile at 40°C (30 min) followed by reflux (1 h) yields ethyl 2,4-dichloroquinoline-3-carboxylate (70% yield). Subsequent hydrolysis with acetic acid selectively produces 4-chloro derivatives (>98% purity), critical for structure-activity studies .
Q. How do substituents influence the compound’s physicochemical and biological properties?
Comparative studies of 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives reveal that electron-withdrawing groups (e.g., Cl) enhance acidity (pKa ~2.6–3.0) and analgesic activity. Substituent effects are quantified via NMR chemical shifts and molecular docking simulations, guiding rational drug design .
Q. What challenges arise in crystallographic analysis of derivatives?
Crystal structures (e.g., ethyl 6-chloro-2-oxo-4-phenyl derivatives) require high-resolution data due to hydrogen bonding and π-π stacking. Refinement protocols using SHELXL account for disordered solvent molecules and anisotropic thermal motion. H-atoms are placed via difference Fourier maps or riding models (C-H = 0.93–0.97 Å) .
Q. How are computational methods applied to predict biological activity?
Molecular docking (e.g., AutoDock Vina) evaluates binding to targets like NAD(P)H:quinone oxidoreductase 1. Pharmacophore models highlight the importance of the ester group and 4-hydroxy moiety for inhibition. QSAR studies correlate logP values (calculated via PubChem) with membrane permeability .
Methodological Notes
- Reaction Monitoring : Use TLC (petroleum ether/ethyl acetate, 7:3) to track reaction progress.
- Purification : Silica-gel column chromatography (petroleum ether/ethyl acetate gradient) resolves regioisomers.
- Safety : Handle POCl₃ in fume hoods with PPE; quench excess reagent with ice-water to prevent exothermic hazards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
